molecular formula C31H28N2O3 B14075058 (S)-4-((3,6-Bis(4-methoxyphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

(S)-4-((3,6-Bis(4-methoxyphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

Cat. No.: B14075058
M. Wt: 476.6 g/mol
InChI Key: AYHLMMDQDYNDOH-VWLOTQADSA-N
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Description

(S)-4-((3,6-Bis(4-methoxyphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a carbazole core, which is known for its photophysical properties, and an oxazole ring, which is often found in biologically active molecules.

Preparation Methods

The synthesis of (S)-4-((3,6-Bis(4-methoxyphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the carbazole core and the subsequent attachment of the oxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-((3,6-Bis(4-methoxyphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism by which (S)-4-((3,6-Bis(4-methoxyphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

When compared to similar compounds, (S)-4-((3,6-Bis(4-methoxyphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole stands out due to its unique combination of a carbazole core and an oxazole ring. Similar compounds include:

    Carbazole derivatives: Known for their photophysical properties.

    Oxazole derivatives: Often found in biologically active molecules. The uniqueness of this compound lies in its ability to combine the properties of both carbazole and oxazole, making it versatile for various applications.

Properties

Molecular Formula

C31H28N2O3

Molecular Weight

476.6 g/mol

IUPAC Name

(4S)-4-[[3,6-bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C31H28N2O3/c1-20-32-25(19-36-20)18-33-30-14-8-23(21-4-10-26(34-2)11-5-21)16-28(30)29-17-24(9-15-31(29)33)22-6-12-27(35-3)13-7-22/h4-17,25H,18-19H2,1-3H3/t25-/m0/s1

InChI Key

AYHLMMDQDYNDOH-VWLOTQADSA-N

Isomeric SMILES

CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)C4=CC=C(C=C4)OC)C5=C2C=CC(=C5)C6=CC=C(C=C6)OC

Canonical SMILES

CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC=C(C=C4)OC)C5=C2C=CC(=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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